
2,4-dimethyl-N-phenylfuran-3-carboxamide
Overview
Description
2,4-Dimethyl-N-phenylfuran-3-carboxamide is a chemical compound with the molecular formula C13H13NO2. It is a derivative of furan, a heterocyclic organic compound, and features a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-phenylfuran-3-carboxamide typically involves the reaction of 2,4-dimethylfuran-3-carboxylic acid with aniline (phenylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
2,4-Dimethyl-N-phenylfuran-3-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it versatile for creating derivatives with tailored properties.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms furan-3-carboxylic acid derivatives | KMnO₄, CrO₃ |
Reduction | Produces corresponding amines | LiAlH₄, NaBH₄ |
Substitution | Electrophilic substitution on the phenyl ring | AlCl₃, FeCl₃ |
Biology
The compound has been investigated for its biological activities , notably its antimicrobial and anticancer properties. Its interactions with biological targets suggest potential therapeutic applications.
Biological Activity | Findings |
---|---|
Anticancer | Inhibits growth of various cancer cell lines; induces apoptosis. |
Antimicrobial | Effective against multiple bacterial strains; potential for treating infections. |
Medicine
Due to its structural similarity to other bioactive compounds, this compound is explored as a drug candidate . Its mechanism of action involves interactions with enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Case Studies
Several studies highlight the compound's efficacy in various applications:
-
Anticancer Activity
- A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis. This positions it as a promising lead compound for developing new anticancer agents.
-
Antimicrobial Effects
- Research indicated that this compound exhibited potent antimicrobial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The findings suggest its utility in addressing antibiotic resistance.
-
Enzyme Interaction Studies
- Investigations revealed that this compound may act as an inhibitor for specific metabolic enzymes. This could have implications for diseases where these enzymes play critical roles.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-phenylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylfuran-3-carboxamide
- N-Phenylfuran-3-carboxamide
- 2,4-Dimethyl-N-methylfuran-3-carboxamide
Uniqueness
2,4-Dimethyl-N-phenylfuran-3-carboxamide is unique due to the presence of both dimethyl groups on the furan ring and the phenyl group on the amide nitrogen. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2,4-Dimethyl-N-phenylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both dimethyl groups on the furan ring and a phenyl group on the amide nitrogen. This combination imparts distinct biological properties that have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound can undergo several chemical reactions, including oxidation to form furan-3-carboxylic acid derivatives and reduction to produce corresponding amines. Its mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects .
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The following table summarizes the key biological activities observed in various studies:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound, showing effective inhibition against multiple bacterial strains, suggesting its utility in treating infections .
- Enzyme Interaction Studies : Research has indicated that the compound may act as an inhibitor for certain enzymes involved in metabolic processes. This could have implications for diseases where these enzymes play a critical role .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other similar compounds. The table below compares it with structurally related compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2,4-Dimethylfuran-3-carboxamide | Lacks phenyl group | Limited biological activity |
N-Phenylfuran-3-carboxamide | No dimethyl groups | Moderate antimicrobial activity |
2,4-Dimethyl-N-methylfuran-3-carboxamide | Methyl instead of phenyl | Reduced anticancer potential |
Properties
IUPAC Name |
2,4-dimethyl-N-phenylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-16-10(2)12(9)13(15)14-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRDELHCVAOOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586484 | |
Record name | 2,4-Dimethyl-N-phenylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28730-18-9 | |
Record name | 2,4-Dimethyl-N-phenyl-3-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28730-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-N-phenylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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